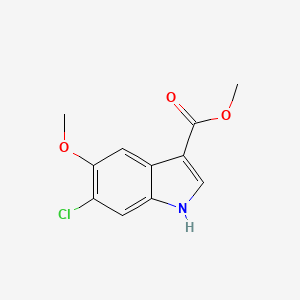![molecular formula C18H19N3O3S2 B2865208 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1207000-73-4](/img/structure/B2865208.png)
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, also known as DMBU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMBU is a urea derivative that has been synthesized using a specific method, and it has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antioxidant Properties
- Antioxidant Activity of Derivatives : A derivative of this compound, specifically a coumarin substituted heterocyclic compound, was found to exhibit high antioxidant activities. This derivative showed significant scavenging activity against DPPH radicals, comparable to that of vitamin C at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Chemical Properties and Synthesis
- N-Protecting Group Utility : The 3,4-dimethoxybenzyl group, part of this compound's structure, has been used as an N-protecting group for certain derivatives. Its elimination can be influenced by specific reagents and the substituents present (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities
- Anti-microbial and Cytotoxicity Studies : Novel urea derivatives related to this compound have shown promising anti-microbial activity against various bacterial strains and moderate to good activity against fungal pathogens. Additionally, some of these derivatives exhibit significant cytotoxicity against cancer cell lines (Shankar et al., 2017).
- Evaluation in Acetaminophen Toxicity : A benzothiazole derivative related to the compound demonstrated potential in mitigating the initial phase of acetaminophen-induced hepatotoxicity, suggesting its role in combating oxidative stress and chemical-induced liver damage (Cabrera-Pérez et al., 2016).
Pharmaceutical Applications
- Antiproliferative Properties : Schiff bases derived from compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea have been synthesized and shown to possess antiproliferative properties, with potential for chemotherapy drug development (Gür et al., 2020).
Photodegradation Studies
- Herbicide Photodegradation : A thiadiazole-urea herbicide, similar in structure, has been studied for its photodegradation properties. Understanding these processes is crucial for environmental safety and the development of more sustainable agrochemicals (Moorman, Findak, & Ku, 1985).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)20-12-5-6-13-16(9-12)26-18(21-13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJILCAWOJNZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(S3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)
![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)

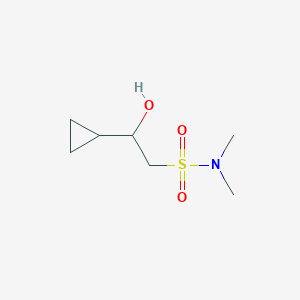
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)
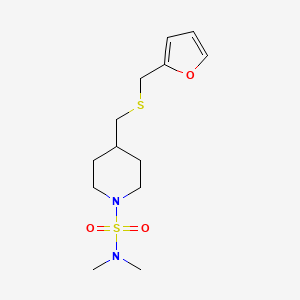
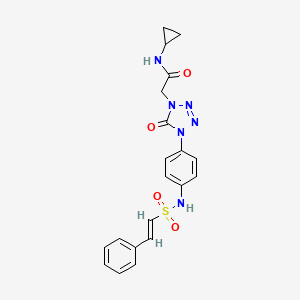
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
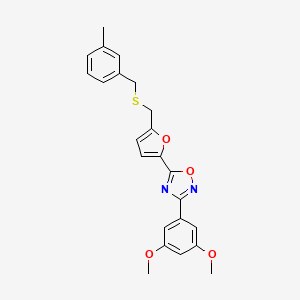
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)
